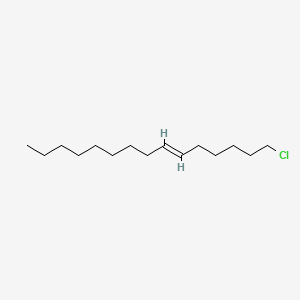
6-Pentadecene, 1-chloro-, (6Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pentadecene, 1-chloro-, (6Z)- is an organic compound with the molecular formula C15H29Cl It is a chlorinated derivative of pentadecene, characterized by the presence of a chlorine atom at the first carbon and a double bond at the sixth carbon in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentadecene, 1-chloro-, (6Z)- typically involves the chlorination of 6-Pentadecene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine at the first carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 6-Pentadecene, 1-chloro-, (6Z)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safe handling of chlorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Pentadecene, 1-chloro-, (6Z)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Applications De Recherche Scientifique
6-Pentadecene, 1-chloro-, (6Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Pentadecene, 1-chloro-, (6Z)- involves its interaction with molecular targets through its functional groups. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Pentadecene, 1-bromo-, (6Z)-: Similar structure but with a bromine atom instead of chlorine.
6-Pentadecene, 1-iodo-, (6Z)-: Similar structure but with an iodine atom instead of chlorine.
6-Pentadecene, 1-fluoro-, (6Z)-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-Pentadecene, 1-chloro-, (6Z)- is unique due to the specific reactivity of the chlorine atom compared to other halogens. Chlorine provides a balance between reactivity and stability, making it a versatile compound for various chemical transformations.
Propriétés
Numéro CAS |
71566-59-1 |
|---|---|
Formule moléculaire |
C15H29Cl |
Poids moléculaire |
244.84 g/mol |
Nom IUPAC |
(E)-1-chloropentadec-6-ene |
InChI |
InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10H,2-8,11-15H2,1H3/b10-9+ |
Clé InChI |
KRFFHGHESUWBPB-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCl |
SMILES canonique |
CCCCCCCCC=CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
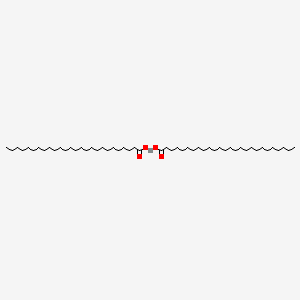

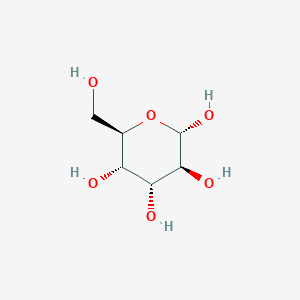

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

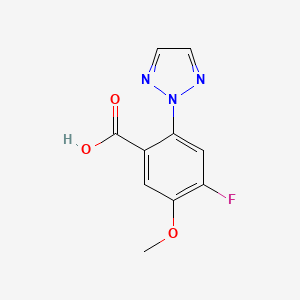
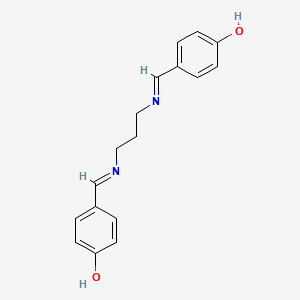

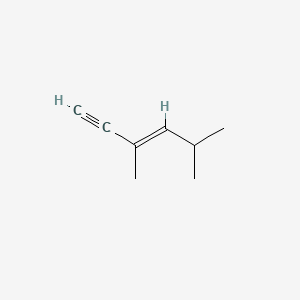
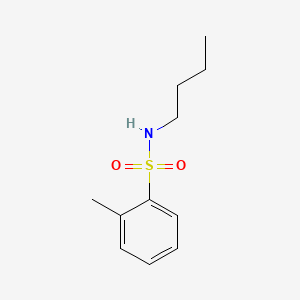
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

